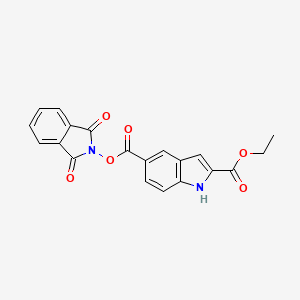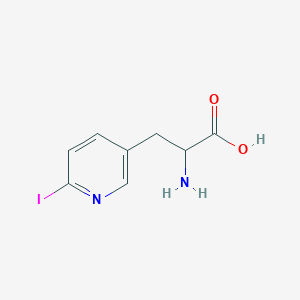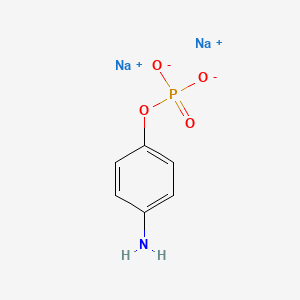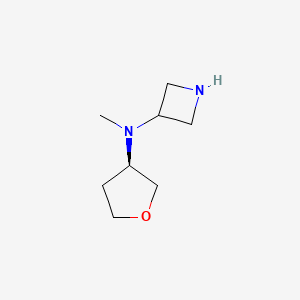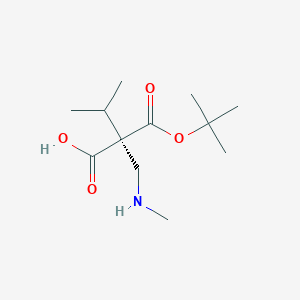
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid typically involves the introduction of the Boc group into the molecule. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and can lead to higher yields and purities .
化学反应分析
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like hydrochloric acid (HCl) or other strong acids can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation reactions can produce various oxidized derivatives.
科学研究应用
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and amino acids, serving as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
作用机制
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
相似化合物的比较
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
Uniqueness
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-(methylaminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)12(7-13-6,9(14)15)10(16)17-11(3,4)5/h8,13H,7H2,1-6H3,(H,14,15)/t12-/m1/s1 |
InChI 键 |
GODUTGTVRVRQRC-GFCCVEGCSA-N |
手性 SMILES |
CC(C)[C@](CNC)(C(=O)O)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(CNC)(C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
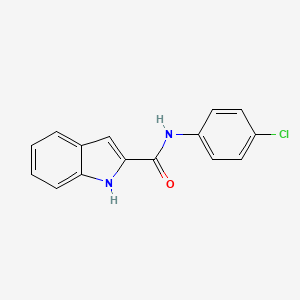
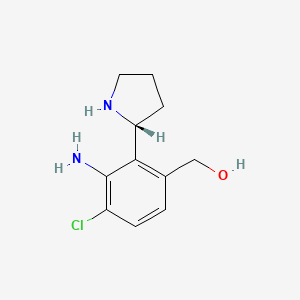
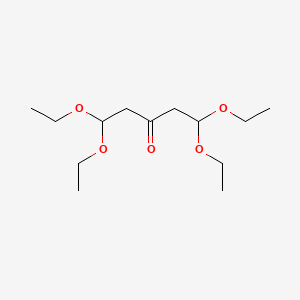
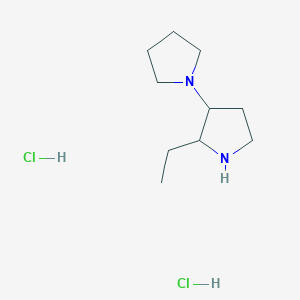
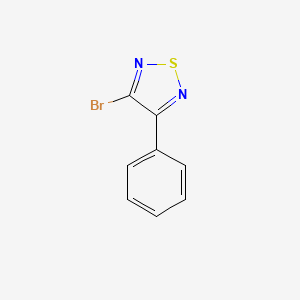
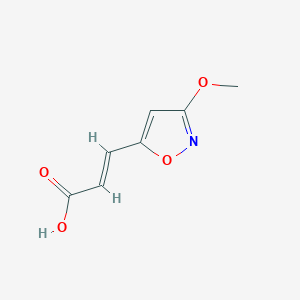
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)

